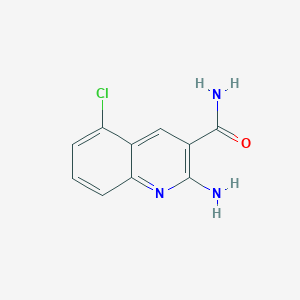

5-Chloro-2-Aminoquinoline-3-Carboxamide

Description

Properties

Molecular Formula |

C10H8ClN3O |

|---|---|

Molecular Weight |

221.64 g/mol |

IUPAC Name |

2-amino-5-chloroquinoline-3-carboxamide |

InChI |

InChI=1S/C10H8ClN3O/c11-7-2-1-3-8-5(7)4-6(10(13)15)9(12)14-8/h1-4H,(H2,12,14)(H2,13,15) |

InChI Key |

NTKKVZTVKQWBJN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC(=C(C=C2C(=C1)Cl)C(=O)N)N |

Origin of Product |

United States |

Scientific Research Applications

Synthesis and Derivative Development

The synthesis of 5-Chloro-2-Aminoquinoline-3-Carboxamide involves several chemical reactions that allow for the modification of the quinoline scaffold to enhance its biological properties. Various synthetic routes have been developed, emphasizing efficiency and yield. Notably, the Vilsmeier-Haack reaction and aromatic nucleophilic substitution have been utilized to produce derivatives with improved activity against various pathogens .

Antimicrobial Properties

This compound and its derivatives have demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. In one study, specific derivatives showed inhibition zones comparable to standard antibiotics like amoxicillin, indicating their potential as effective antimicrobial agents .

Anticancer Activity

Research has highlighted the anticancer potential of this compound derivatives. For instance, certain compounds have been shown to exhibit cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism of action often involves the induction of apoptosis in cancer cells, making these compounds candidates for further development as chemotherapeutic agents .

Antioxidant Effects

The antioxidant properties of this compound derivatives have also been investigated. These compounds are capable of scavenging free radicals and inhibiting lipid peroxidation, which are crucial for preventing oxidative stress-related diseases. The effectiveness of these compounds in various antioxidant assays indicates their potential health benefits beyond antimicrobial and anticancer activities .

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of quinoline derivatives, including this compound, revealed promising results against bacterial strains. Compounds were tested for their ability to inhibit bacterial growth, with some exhibiting inhibition zones exceeding those of established antibiotics .

Case Study 2: Anticancer Activity Assessment

In vitro studies demonstrated that specific derivatives of this compound induced apoptosis in cancer cell lines through the activation of pro-apoptotic pathways. The findings suggest that these compounds could serve as lead structures for developing novel anticancer therapies .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key physical and chemical properties of 5-Chloro-2-Aminoquinoline-3-Carboxamide and related compounds:

Full name: N-(5-Chloro-2-methoxyphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide *Full name: 3-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Key Observations:

- Quinoline vs. Pyridine Cores: The quinoline-based compounds (e.g., 2-Chloroquinoline-3-carboxamide) exhibit higher molecular weights and melting points compared to pyridine derivatives like 3-Amino-5-chloropyridine-2-carboxamide, likely due to increased aromaticity and planarity .

- Substituent Effects: The presence of a methoxy group (in the N-(5-Chloro-2-methoxyphenyl)-... compound) enhances solubility in polar solvents but may reduce metabolic stability compared to the amino group in the target compound .

Reactivity and Functional Group Comparisons

- Amino Group (C2): The amino group in this compound facilitates hydrogen bonding, enhancing interactions with biological targets.

- Carboxamide Group (C3) : The carboxamide moiety in all compared compounds contributes to stability and hydrogen-bonding capacity. However, steric hindrance from bulky substituents (e.g., ethyl in ) may reduce reactivity at this position.

- Chloro Substituent (C5): The chloro group in the quinoline/pyridine ring enhances electrophilic aromatic substitution reactivity, a feature shared across all analogues .

Preparation Methods

Initial Cyclization and Formylation

The Vilsmeier-Haack reaction serves as a cornerstone for constructing the quinoline core. Govender et al. demonstrated that acetanilide derivatives undergo formylation at the 3-position using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), yielding 2-chloroquinoline-3-carbaldehydes. Key parameters include:

-

Temperature : 80–90°C under reflux

-

Reaction time : 6–8 hours

-

Substituent effects : Electron-donating groups at C-6 (e.g., -CH₃, -OCH₃) accelerate cyclization by stabilizing intermediate carbocations.

Post-formylation, the 3-carbaldehyde is oxidized to the carboxylic acid using potassium permanganate (KMnO₄) in acidic media. This step achieves >85% conversion but requires precise pH control (pH 2–3) to prevent over-oxidation.

Amidation via Coupling Reactions

The carboxylic acid intermediate is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride, followed by coupling with substituted anilines. Mocktar et al. reported that:

-

Solvent : Dry toluene minimizes side reactions during acyl chloride formation.

-

Coupling agents : Triethylamine (Et₃N) facilitates deprotonation of anilines, achieving 70–90% yields.

-

Steric effects : Bulky substituents on the aniline (e.g., -N(CH₃)₂) reduce coupling efficiency due to hindered nucleophilic attack.

Chlorination Strategies for C-5 Functionalization

Electrophilic Aromatic Substitution

Patent CN116730859A describes chlorination using hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) to generate electrophilic Cl⁺ species. Critical parameters include:

Trichloroisocyanuric Acid (TCCA) as a Chlorine Source

WO2021086957A1 discloses a safer alternative using TCCA in acetic acid:

-

Stoichiometry : 1.2 equivalents of TCCA per quinoline ring

-

Yield : 92% with <5% di-chlorinated byproducts

-

Advantages : Eliminates gaseous Cl₂ handling and reduces waste acidity.

Comparative Analysis of Synthetic Routes

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Electrospray ionization (ESI-MS) exhibits a molecular ion peak at m/z 251.05 [M+H]⁺, with fragmentation patterns confirming loss of CONH₂ (Δ m/z = 44).

Challenges in Process Optimization

Byproduct Formation During Amidation

Competitive N-acylation of the quinoline’s 2-amino group occurs when using excess acyl chloride. Mitigation strategies include:

Q & A

Q. What are the standard synthetic routes for 5-Chloro-2-Aminoquinoline-3-Carboxamide, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves multi-step reactions starting from quinoline derivatives. For example, chlorination at position 5 can be achieved using POCl₃ or SOCl₂ under reflux conditions. The amino group at position 2 is introduced via nucleophilic substitution or catalytic amination. Carboxamide formation at position 3 may use coupling agents like EDCl/HOBt. Intermediates are characterized by ¹H/¹³C NMR (to confirm substitution patterns), IR spectroscopy (amide bond confirmation at ~1650–1680 cm⁻¹), and HPLC (≥95% purity thresholds, as seen in related compounds ).

Q. How is purity validated for this compound in preclinical studies?

Methodological Answer: Purity is assessed via reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA). Residual solvents (e.g., DMF, THF) are quantified via GC-MS , adhering to ICH Q3C guidelines. Impurity profiling (e.g., dechlorinated byproducts) requires high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns .

Advanced Research Questions

Q. How do conflicting solubility data for this compound in polar solvents impact formulation strategies?

Methodological Answer: Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) may arise from polymorphic forms or pH-dependent ionization (pKa ~3–4 for the quinoline nitrogen). Mitigation strategies:

Q. What mechanistic insights explain the compound’s variable activity in enzyme inhibition assays?

Methodological Answer: Activity variations may stem from competitive vs. non-competitive binding modes. To resolve:

- Perform surface plasmon resonance (SPR) to measure real-time binding kinetics (KD, kon/koff).

- Use molecular docking simulations (e.g., AutoDock Vina) to map interactions with active sites vs. allosteric pockets.

- Validate with site-directed mutagenesis of target enzymes (e.g., kinase catalytic domains) .

Q. How can contradictory cytotoxicity data across cell lines be systematically addressed?

Methodological Answer: Discrepancies may arise due to metabolic differences (e.g., CYP450 expression) or membrane permeability. Approaches include:

- Metabolic stability assays in hepatocyte microsomes.

- Transwell permeability assays (Caco-2 cells) with LC-MS quantification.

- Pharmacogenomic profiling of cell lines to correlate IC50 with genetic markers .

Data Analysis & Experimental Design

Q. What statistical methods are recommended for dose-response studies involving this compound?

Methodological Answer: Use four-parameter logistic regression (Hill equation) to calculate EC50/IC50. For heteroscedastic data, apply weighted least squares or robust regression . Validate model fit with Akaike Information Criterion (AIC) . Replicate experiments ≥3 times to ensure power (α = 0.05, β = 0.2) .

Q. How should researchers handle batch-to-batch variability in spectroscopic data?

Methodological Answer: Standardize protocols:

- NMR : Use internal standards (e.g., TMS) and control solvent (deuterated DMSO-d6 or CDCl₃).

- HPLC : Calibrate with certified reference materials (CRMs) and monitor column performance (asymmetry factor ≤2).

- Document lot numbers and storage conditions (e.g., desiccation at −20°C) to trace variability .

Safety & Compliance

Q. What are the critical safety considerations for handling this compound in vivo studies?

Methodological Answer: The compound’s WGK 3 classification ( ) indicates high aquatic toxicity. Use closed-system handling (glove boxes) and avoid aqueous discharge. For animal studies, monitor respiratory and hepatic systems (target organs per ) via histopathology and serum biomarkers (ALT/AST) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.